Methyl (5-chloro-thiazol-2-yl)acetate
Overview
Description
“Methyl (5-chloro-thiazol-2-yl)acetate” is a chemical compound with the molecular formula C6H6ClNO2S . It belongs to the class of organic compounds known as thiazoles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . Thiazoles are a basic scaffold found in many natural compounds and have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 191.64 g/mol . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Synthesis of Biologically Active Compounds
Methyl (5-chloro-thiazol-2-yl)acetate has been used as a starting material or intermediate in the synthesis of compounds with potential biological activities. For example, Párkányi and Schmidt (2000) synthesized 2-methyl-4(3H)-quinazolinones with potential biological activity using a two-step procedure involving chlorosubstituted anthranilic acids and acetic anhydride, with chlorosubstituted 2-methyl-4H-3,1-benzoxazin-4-ones as intermediates Párkányi & Schmidt, 2000. Similarly, Abdel-Wahab et al. (2008) synthesized and evaluated thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents using Methyl 2-(thiazol-2-ylcarbamoyl)acetate Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008.
Antitumor and Antifilarial Agents
Kumar et al. (1993) prepared Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and related derivatives, evaluating their ability to inhibit leukemia L1210 cell proliferation. One compound demonstrated significant in vivo antifilarial activity against Acanthocheilonema viteae, indicating the potential of this compound derivatives as antitumor and antifilarial agents Kumar, Green, Borysko, Wise, Wotring, & Townsend, 1993.
Fungicidal Activity
Chen, Li, and Han (2000) synthesized 2-alkyl (alkythio)-5-pyrazolyl-1,3,4-oxadiazoles (thiadiazoles) with potent fungicidal activity against rice sheath blight, demonstrating the agricultural applications of thiazole derivatives Chen, Li, & Han, 2000.
Antioxidant Agents
Hossan (2020) explored the synthesis of 5-arylazo-2-chloroacetamido thiazole derivatives as antioxidant agents, employing quantum chemical calculations and molecular docking to estimate their efficacy Hossan, 2020.
Photo-degradation Studies
Wu, Hong, and Vogt (2007) analyzed the photo-degradation of thiazole-containing compounds, indicating the stability and degradation pathways of such compounds under photo-irradiation, which is crucial for the development of pharmaceuticals and materials Wu, Hong, & Vogt, 2007.
Future Directions
Thiazoles and their derivatives have been the subject of extensive research due to their wide range of biological activities and applications in various fields . Future research could focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Mechanism of Action
- The primary target of Methyl (5-chloro-thiazol-2-yl)acetate is not explicitly mentioned in the available literature. However, thiazoles are known to interact with various biological targets due to their diverse activities .
Target of Action
Biochemical Pathways
Properties
IUPAC Name |
methyl 2-(5-chloro-1,3-thiazol-2-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-10-6(9)2-5-8-3-4(7)11-5/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSJGYHWWYGOAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1392804-31-7 | |
Record name | methyl 2-(5-chloro-1,3-thiazol-2-yl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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